molecular formula C9H18ClN B7813712 8-Azoniaspiro[4.5]decane;chloride

8-Azoniaspiro[4.5]decane;chloride

Cat. No.: B7813712
M. Wt: 175.70 g/mol
InChI Key: DRTLAKIFUNGWIM-UHFFFAOYSA-N
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Description

8-Azoniaspiro[4.5]decane chloride is a quaternary ammonium compound featuring a spirocyclic structure with a nitrogen atom integrated into a bicyclic framework. This compound is primarily utilized in scientific research, particularly in organic synthesis and pharmaceutical development. Limited physicochemical data are available for this compound, as highlighted in safety documentation, which emphasizes handling precautions (e.g., avoiding inhalation, skin contact, and environmental release) .

Properties

IUPAC Name

8-azoniaspiro[4.5]decane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLAKIFUNGWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC[NH2+]CC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-30-4
Record name 8-Azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azoniaspiro[4.5]decane;chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Azoniaspiro[4.5]decane;chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further chemical synthesis and research applications.

Scientific Research Applications

8-Azoniaspiro[4.5]decane;chloride is utilized in various scientific research fields due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and biological pathways. In medicine, it has potential applications in drug development, particularly in the design of new therapeutic agents. In industry, it is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 8-Azoniaspiro[4.5]decane;chloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, whether it be in a chemical synthesis or a biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[4.5]decane framework is a versatile motif in medicinal and materials chemistry. Below is a comparative analysis of 8-Azoniaspiro[4.5]decane chloride and its analogs, focusing on structural variations, applications, and available data.

Heteroatom Substitution in the Spiro Core

  • 5-Thia-8-azaspiro[3.6]decane Hydrochloride (CAS 1909316-33-1): Structure: Incorporates sulfur (thia) and nitrogen (aza) atoms in a spiro[3.6] system. Properties: Molecular weight 193.74 g/mol, purity ≥95%. Applications: Explored in material science for designing thermally stable polymers .
  • 2-Thia-8-azaspiro[4.5]decane Hydrochloride (CAS 1909316-85-3):

    • Structure : Sulfur at position 2 and nitrogen at position 8 in a spiro[4.5] system.
    • Properties : Molecular formula C₈H₁₆ClNS, molecular weight 193.74 g/mol.
    • Applications : Investigated for neurobiological activity due to structural similarity to Erythrina alkaloids .
  • 1,4-Dioxa-8-azaspiro[4.5]decane :

    • Structure : Oxygen atoms at positions 1 and 4, nitrogen at position 6.
    • Applications : Key intermediate in synthesizing ALDH1A1 inhibitors (e.g., compound 11b in ) and fluorescent σ receptor ligands .

Functional Group Modifications

  • Properties: Molecular formula C₉H₁₇ClN₂O, molecular weight 204.7 g/mol. Applications: Studied for its role in peptide mimetics and kinase inhibitors .
  • 3-Benzyl-1-oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 1261079-67-7):

    • Structure : Benzyl substituent at position 3, oxygen at position 1.
    • Applications : Explored in CNS drug discovery due to its lipophilicity and blood-brain barrier permeability .

Bioactive Natural Product Analogs

  • Pinnaic Acids (e.g., Tauropinnaic Acid):

    • Structure : Contains a 6-azaspiro[4.5]decane unit with a taurine moiety.
    • Applications : Isolated from marine organisms, these exhibit anti-inflammatory and neuroprotective properties .
  • Spiroacetals (1,6-Dioxaspiro[4.5]decane) :

    • Structure : Oxygen-based spirocycles without nitrogen.
    • Applications : Found in plant volatiles, acting as insect pheromones or defense compounds .

Table 1: Key Properties of Selected Spiro[4.5]decane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
8-Azoniaspiro[4.5]decane Chloride Not Available Not Reported Not Reported Organic synthesis, drug discovery
5-Thia-8-azaspiro[3.6]decane HCl 1909316-33-1 C₈H₁₆ClNS 193.74 Material science, σ receptor ligands
2-Thia-8-azaspiro[4.5]decane HCl 1909316-85-3 C₈H₁₆ClNS 193.74 Neurobiological research
1,4-Dioxa-8-azaspiro[4.5]decane 3970-79-4 C₇H₁₃NO₂ 157.18 ALDH1A1 inhibitors, fluorescent probes
8-Amino-1-azaspiro[4.5]decan-2-one HCl 1251008-10-2 C₉H₁₇ClN₂O 204.70 Peptide mimetics, kinase inhibitors

Challenges and Data Gaps

  • Limited Physicochemical Data: For 8-Azoniaspiro[4.5]decane chloride, critical parameters like solubility, melting point, and partition coefficient remain unreported .
  • Ecotoxicological Profiles : Most spiro derivatives lack environmental impact assessments, necessitating further study .

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